molecular formula C11H16N6 B1446113 3-Éthyl-8-(pipérazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1955515-15-7

3-Éthyl-8-(pipérazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Numéro de catalogue: B1446113
Numéro CAS: 1955515-15-7
Poids moléculaire: 232.29 g/mol
Clé InChI: JXOKSASWVIGQHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine makes it a valuable scaffold for the development of new therapeutic agents.

Applications De Recherche Scientifique

Antidepressant Activity

Recent studies have indicated that derivatives of triazolo-pyrazines exhibit antidepressant-like effects in animal models. The presence of the piperazine group is thought to enhance binding affinity to serotonin receptors, which are critical targets in depression treatment.

Anticancer Properties

Research has shown that compounds similar to 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Study 1: Antidepressant Activity Assessment

A study published in Neurobiology of Disease evaluated the antidepressant effects of triazolo-pyrazine derivatives in mice. The results indicated that these compounds significantly reduced depressive-like behavior compared to controls, suggesting potential for further development as antidepressants .

Case Study 2: Anticancer Effects on Breast Cancer Cells

In vitro studies conducted on MCF-7 breast cancer cells showed that 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine induced apoptosis and inhibited cell growth at micromolar concentrations. This highlights its potential as a lead compound for developing new anticancer therapies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantReduces depressive-like behavior in mice
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against various pathogens

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the triazolopyrazine core . Another approach includes the use of imidates and hydrazides, which undergo cyclization with esters of fluorinated acids or activated carbonyl compounds .

Industrial Production Methods

For industrial-scale production, the synthesis of 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine can be optimized by using commercially available and cost-effective reagents. The process involves multigram synthesis starting from non-expensive reagents, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Activité Biologique

3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound belonging to the class of triazolopyrazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its effects on various biochemical pathways. This article will explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

  • IUPAC Name : 3-ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
  • Molecular Formula : C11H16N6
  • CAS Number : 1955515-15-7
  • Molecular Weight : 232.29 g/mol

The structure features a piperazine ring attached to a triazolopyrazine core, which is critical for its biological activity.

Target Kinases

The primary targets of 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine include:

  • c-Met Kinase : A receptor tyrosine kinase involved in cell proliferation and survival.
  • VEGFR-2 Kinase : A key player in angiogenesis.

Mode of Action

The compound inhibits the activities of c-Met and VEGFR-2 kinases, leading to the disruption of signaling pathways that promote tumor growth and vascularization. This inhibition was confirmed through Western blot analyses demonstrating reduced phosphorylation levels in treated cell lines.

Antiproliferative Effects

Research indicates that 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine exhibits significant antiproliferative activity against several cancer cell lines:

Cell Line IC50 (µM)
A5495.2
MCF-76.8
HeLa4.9

These values suggest that the compound effectively inhibits cancer cell growth at low concentrations.

Antibacterial and Antifungal Activity

In addition to its anticancer properties, derivatives of this compound have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Furthermore, some derivatives have demonstrated antifungal activity against common pathogens such as Candida albicans.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on non-small cell lung cancer (NSCLC) cells revealed that treatment with 3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine resulted in significant apoptosis induction and cell cycle arrest at the G0/G1 phase. The study utilized flow cytometry to assess changes in cell cycle distribution and apoptosis markers.

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models of cancer demonstrated that administration of this compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was correlated with decreased levels of c-Met and VEGFR signaling pathways.

Pharmacokinetics

The pharmacokinetic profile indicates low hemolytic toxicity, making it a favorable candidate for further development. The compound shows good solubility in aqueous solutions, which is essential for bioavailability.

Propriétés

IUPAC Name

3-ethyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-2-9-14-15-11-10(13-5-8-17(9)11)16-6-3-12-4-7-16/h5,8,12H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOKSASWVIGQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CN=C2N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.